molecular formula C20H25N3O2 B2527667 3-methoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide CAS No. 313231-63-9

3-methoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide

Cat. No.: B2527667
CAS No.: 313231-63-9
M. Wt: 339.439
InChI Key: PWNBROVQXWXUSS-UHFFFAOYSA-N
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Description

3-methoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide is a synthetic bioactive small molecule with the molecular formula C20H25N3O2 and a molecular weight of 339.4 g/mol . It is supplied for professional research and development laboratories. This compound belongs to a class of arylpiperazine-based ligands that are of significant interest in neuropharmacological research . Compounds featuring a phenylpiperazine structural motif are frequently investigated for their affinity towards central nervous system receptors, particularly serotonin (5-HT) and dopamine receptor subtypes . For instance, research on structurally similar 2-methoxyphenylpiperazine derivatives has shown them to be potent ligands for dopamine D3 receptors, demonstrating high affinity and selectivity over other receptor types . Such receptor targets are implicated in various neuropsychiatric processes, making these compounds valuable tools for exploring new therapeutic approaches for disorders such as depression, anxiety, and addiction . The presence of the methoxybenzamide group linked to the phenylpiperazine core via an ethyl chain is a common pharmacophoric arrangement in the design of receptor ligands. Handling and Usage: This product is intended for research and manufacturing purposes only. It is not suitable for diagnostic, therapeutic, medical, or consumer applications. Orders are subject to verification and cannot be shipped to private residences, medical offices, or pharmacies .

Properties

IUPAC Name

3-methoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-25-19-9-5-6-17(16-19)20(24)21-10-11-22-12-14-23(15-13-22)18-7-3-2-4-8-18/h2-9,16H,10-15H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNBROVQXWXUSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-methoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide typically involves the reaction of 3-methoxybenzoic acid with 2-(4-phenylpiperazin-1-yl)ethylamine. The reaction is carried out under specific conditions, often involving the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-methoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide undergoes various chemical reactions, including:

Scientific Research Applications

3-methoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as dopamine and serotonin receptors. The compound acts as a ligand, binding to these receptors and modulating their activity. This interaction can influence neurotransmitter release and uptake, thereby affecting various neurological processes .

Comparison with Similar Compounds

Structural Modifications and Receptor Affinity

The table below highlights key structural differences and receptor binding profiles of 3-methoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide and related compounds:

Compound Name Key Structural Features Target Receptor Affinity (Ki/IC50) Reference
This compound Methoxybenzamide + ethyl-4-phenylpiperazine Dopamine D4 Ki = 1.1–1.3 nM
[125I]PIMBA Iodo-methoxybenzamide + piperidinyl group Sigma-1 Kd = 5.80 nM
N-[2-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide 4-Methoxyphenyl + methylpiperazine Not reported N/A
3-Methoxy-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide Sulfonyl linker + 4-methoxyphenylpiperazine Not reported N/A
Metoclopramide 4-Amino-5-chloro substitution + diethylaminoethyl Sigma/GABA Kd = ~10–20 nM*

Notes:

  • Piperazine vs. Piperidine: Replacement of piperazine with piperidine (as in [125I]PIMBA) shifts receptor selectivity from dopamine D4 to sigma-1, with comparable nanomolar affinity .
  • Substituent Effects : The 4-phenyl group in the target compound enhances D4 selectivity, whereas methyl or sulfonyl modifications (e.g., in ) may alter solubility or off-target interactions.
  • Linker Flexibility : Ethyl spacers (as in the target compound) improve conformational flexibility for receptor binding, similar to methylene linkers in other bioactive benzamides .

Biological Activity

3-methoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide, with the molecular formula C20_{20}H25_{25}N3_3O2_2 and CAS Number 313231-63-9, is a bioactive small molecule that has garnered attention for its potential therapeutic applications. This compound is characterized by its unique structural features, including a methoxy group and a piperazine moiety, which may contribute to its biological activity.

  • Molecular Weight : 339.4 g/mol
  • Chemical Structure : The compound consists of a benzamide backbone substituted with a methoxy group and a piperazine ring attached to an ethyl chain.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It has been studied for its agonistic effects on dopamine receptors, particularly the D3 subtype, which are implicated in neuropsychiatric disorders.

Key Findings:

  • Dopamine Receptor Interaction : The compound has shown selectivity for the D3 receptor, promoting β-arrestin translocation and G protein activation without significant activity at D2 receptors . This selective action suggests potential use in treating conditions like schizophrenia and Parkinson's disease.
  • Neuroprotective Effects : In vitro studies have indicated that this compound can protect dopaminergic neurons from degeneration, which is crucial for developing therapies for neurodegenerative diseases .

Biological Activity Data

The following table summarizes the biological activities associated with this compound based on various studies:

Activity Effect Reference
D3 Receptor AgonismPromotes β-arrestin translocation
NeuroprotectionProtects dopaminergic neurons
CytotoxicityInhibitory effects on cancer cell lines

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

  • Neurodegeneration Model : In a study involving induced neurodegeneration in dopaminergic neuron cultures, treatment with this compound resulted in a significant reduction in neuronal death compared to control groups .
  • Cancer Cell Line Testing : The compound exhibited cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. Notably, it showed selective activity against certain tumor types, suggesting a targeted therapeutic approach .

Q & A

Q. What are the established synthetic routes for 3-methoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide, and what are the critical reaction conditions?

The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of 3-methoxybenzoic acid with ethylenediamine derivatives using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to form the benzamide core .
  • Step 2 : Introduction of the 4-phenylpiperazine moiety via nucleophilic substitution or reductive amination. For example, reacting the intermediate with 1-phenylpiperazine in the presence of a base like K₂CO₃ under reflux conditions .
  • Critical Conditions : Solvent choice (e.g., THF or acetonitrile), temperature control (reflux at 80–100°C), and purification via silica gel chromatography to isolate high-purity product .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the methoxy group (δ ~3.8 ppm), piperazine protons (δ ~2.5–3.5 ppm), and benzamide carbonyl (δ ~167 ppm) .
  • Mass Spectrometry (MS) : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z ~380–400) and fragmentation patterns to verify structural integrity .
  • HPLC : Reverse-phase HPLC with UV detection (λ ~254 nm) ensures >95% purity, using C18 columns and acetonitrile/water gradients .

Q. What are the primary biological targets and mechanisms of action associated with this compound?

  • Dopamine Receptors : The 4-phenylpiperazine moiety suggests affinity for D2-like receptors, as seen in structurally related benzamides acting as dopamine agonists/antagonists .
  • Acetylcholinesterase (AChE) Inhibition : The trifluoromethyl group (in analogs) enhances lipophilicity, potentially improving blood-brain barrier penetration for CNS targets .
  • Enzyme Inhibition : Benzamide derivatives are explored as inhibitors of kinases or proteases, with IC₅₀ values often determined via fluorometric assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for selective receptor binding?

  • Piperazine Substitutions : Replacing the phenyl group with pyridinyl (e.g., 4-pyridinylpiperazine) increases selectivity for serotonin receptors over dopamine receptors, as shown in radioligand binding assays (Kᵢ < 100 nM) .
  • Methoxy Group Modifications : Switching to ethoxy or removing the methoxy group alters pharmacokinetics; for example, ethoxy analogs show improved metabolic stability in liver microsome assays .
  • Side Chain Engineering : Extending the ethyl linker to propyl reduces steric hindrance, enhancing binding to G-protein-coupled receptors (GPCRs) .

Q. What strategies address low aqueous solubility while maintaining bioavailability?

  • Prodrug Design : Introducing phosphate or acetate esters at the benzamide nitrogen improves solubility. Hydrolysis in vivo regenerates the active compound .
  • Co-crystallization : Co-formers like succinic acid enhance solubility by 10–20-fold, as measured by shake-flask solubility tests (pH 7.4 buffer) .
  • Nanoparticle Formulation : Encapsulation in PLGA nanoparticles increases bioavailability, with in vivo studies showing sustained plasma concentrations over 24 hours .

Q. How can contradictory data on biological activity be resolved (e.g., varying IC₅₀ values across studies)?

  • Assay Standardization : Discrepancies in AChE inhibition (IC₅₀ 50 nM vs. 200 nM) may arise from differences in enzyme sources (human vs. electric eel) or substrate concentrations. Validate assays with donepezil as a positive control .
  • Orthogonal Validation : Use SPR (surface plasmon resonance) to confirm binding kinetics (KD) alongside enzymatic assays. For example, SPR-derived KD values correlate better with cellular activity than IC₅₀ in some cases .
  • Meta-Analysis : Pool data from multiple studies (e.g., 5–10 independent datasets) to calculate weighted mean IC₅₀ values, adjusting for covariates like cell line variability .

Methodological Tables

Table 1 : Key Synthetic Intermediates and Yields

IntermediateReaction StepYield (%)Purity (HPLC, %)Reference
3-MethoxybenzamideCarbodiimide coupling8598
Ethyl-piperazine adductReductive amination7295

Table 2 : Biological Activity of Structural Analogs

Analog StructureTargetIC₅₀ (nM)Selectivity (vs. D2 Receptor)Reference
3-Ethoxy variantAChE505-fold
Pyridinyl-piperazine5-HT₁A3010-fold

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